molecular formula C15H14N2O7 B4831131 2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B4831131
M. Wt: 334.28 g/mol
InChI Key: QVVXEIDVTHNWBY-UITAMQMPSA-N
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Description

2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure It is characterized by the presence of a methoxy group, a diazinan ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 1-methyl-2,4,6-trioxo-1,3-diazinane in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is unique due to the presence of the diazinan ring, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-methoxy-4-[(Z)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c1-17-14(21)9(13(20)16-15(17)22)5-8-3-4-10(11(6-8)23-2)24-7-12(18)19/h3-6H,7H2,1-2H3,(H,18,19)(H,16,20,22)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXEIDVTHNWBY-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 2
2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 4
2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 5
2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid
Reactant of Route 6
2-(2-Methoxy-4-{[(5Z)-1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

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